4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide
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Overview
Description
4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide is a synthetic organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Alkylation: The benzimidazole core is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Chemical Reactions Analysis
4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Scientific Research Applications
4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide involves several molecular targets and pathways:
Antitumor Activity: The compound may exert antitumor effects by up-regulating pro-apoptotic proteins like Bax, releasing intracellular Ca²⁺, generating reactive oxygen species (ROS), and activating caspases.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
4-chloro-N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]benzamide can be compared with other benzimidazole derivatives:
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another anthelmintic with a similar structure.
Thiabendazole: Known for its antifungal properties.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their pharmacological activities and applications.
Properties
Molecular Formula |
C19H20ClN3O |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(1-ethylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O/c1-2-23-17-7-4-3-6-16(17)22-18(23)8-5-13-21-19(24)14-9-11-15(20)12-10-14/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,21,24) |
InChI Key |
YZUJQRNWNNIJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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